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Compound of Interest

Compound Name: 4-Nitrobiphenyl-3-carboxylic acid

CAS No.: 1214380-92-3

Cat. No.: B3222729

Get Quote

CAS Registry Number: 729-01-1 Chemical Formula: C₁₃H₉NO₄ Molecular Weight: 243.22

g/mol

Executive Summary
This technical guide provides a comprehensive structural and spectral analysis of 3-(4-

nitrophenyl)benzoic acid, a significant biaryl scaffold used in medicinal chemistry as an

intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor

antagonists.

The guide details the Suzuki-Miyaura cross-coupling synthesis required to obtain high-purity

samples for spectral validation. It presents standardized NMR, IR, and Mass Spectrometry

data, grounded in the electronic substituent effects of the nitro and carboxyl groups.

Synthesis & Sample Preparation
To ensure spectral integrity, the sample must be synthesized via a regioselective route that

avoids contamination with structural isomers (e.g., the 2- or 4-substituted benzoic acid

derivatives).
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Validated Synthetic Route: Suzuki-Miyaura Coupling
The most robust method involves the coupling of 3-carboxyphenylboronic acid with 1-bromo-4-

nitrobenzene. This route is preferred over the reverse coupling because 3-

carboxyphenylboronic acid is commercially stable and minimizes homocoupling side products.

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

Base: Na₂CO₃ (2M aqueous solution)

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Atmosphere: Argon or Nitrogen (strictly inert)

Experimental Workflow Diagram
The following flowchart outlines the critical steps for synthesis and purification to achieve >98%

HPLC purity required for quantitative spectral analysis.
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Reactants:
3-Carboxyphenylboronic acid

+ 1-Bromo-4-nitrobenzene

Catalyst Addition:
Pd(PPh3)4 (5 mol%)
Inert Atmosphere (Ar)

Reflux:
100°C, 12-16 Hours

Solvent: Dioxane/H2O

Acidic Workup:
Adjust pH to 2-3 (HCl)
Precipitate Formation

Cool to RT

Purification:
Recrystallization (EtOH)

or Column Chromatography

Filter Crude

Pure Product:
3-(4-Nitrophenyl)benzoic acid

(Yellow Solid)

Dry under Vacuum

Click to download full resolution via product page
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Figure 1: Step-by-step synthetic workflow for the preparation of high-purity 3-(4-

nitrophenyl)benzoic acid.

Structural Characterization & Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is characterized by two distinct aromatic systems: the 3-substituted

benzoic acid ring (Ring A) and the 4-substituted nitrobenzene ring (Ring B).

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is required due to the low solubility of the

carboxylic acid in CDCl₃ and to prevent H-D exchange of the acid proton.

Data Table: ¹H NMR Shifts (400 MHz, DMSO-d₆)
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Expert Insight: The signal for H-2 (Ring A) is a diagnostic peak. It appears as a narrow triplet or

singlet at ~8.28 ppm. It is deshielded by the magnetic anisotropy of both the carbonyl group and

the adjacent aromatic ring, distinguishing it from the 4-substituted isomer where this isolated

singlet is absent.

Structural Assignment Logic
The following diagram visualizes the correlation between the molecular structure and the NMR

signals.
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Figure 2: Logic map demonstrating the electronic influences (Inductive and Anisotropic)

determining the chemical shifts.

Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the functional groups. The sample should be

prepared as a KBr pellet or analyzed via ATR (Attenuated Total Reflectance).
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Description

O-H Stretch 2800 - 3200 Broad, Medium
Carboxylic acid O-H

dimer stretch.

C=O Stretch 1680 - 1695 Strong, Sharp

Conjugated carboxylic

acid carbonyl. Lower

frequency due to

conjugation.

NO₂ Asymmetric 1515 - 1530 Strong
Characteristic nitro

group stretch.

NO₂ Symmetric 1340 - 1350 Strong
Characteristic nitro

group stretch.

C=C Aromatic 1600, 1480 Medium
Aromatic ring skeletal

vibrations.

Mass Spectrometry (MS)
For carboxylic acids, Electrospray Ionization (ESI) in Negative Mode is the standard for

quantification and identification.

Ionization Mode: ESI (-)

Molecular Ion: [M-H]⁻

Calculated Mass: 243.05

Observed m/z: 242.05 (Base Peak)

Fragmentation: High collision energy may show loss of CO₂ (m/z 198) or NO₂ (m/z 196),

typical for nitro-benzoic acids.

Quality Control & Assay Validation
To validate the material for use in biological assays or further synthesis, the following QC

parameters must be met:
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HPLC Purity: >98.0% (Area %).

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

Mobile Phase: Gradient Acetonitrile / Water (+0.1% Formic Acid).

Detection: UV at 254 nm (aromatic) and 280 nm (nitro absorption).

Melting Point: 232–234 °C. (Note: Impurities typically lower this range significantly).

Appearance: Pale yellow to yellow crystalline powder. (Darkening indicates oxidation or

residual palladium).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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